(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
Description
This compound is a structurally complex molecule featuring a piperazine core linked to a 6-fluorobenzo[d]thiazole moiety and a pyrrolidin-2-ylmethanone group substituted with a thiophen-2-ylsulfonyl chain. The thiophen-2-ylsulfonyl group may influence solubility and binding interactions, particularly in sulfonamide-sensitive biological targets.
Properties
IUPAC Name |
[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3S3/c21-14-5-6-15-17(13-14)30-20(22-15)24-10-8-23(9-11-24)19(26)16-3-1-7-25(16)31(27,28)18-4-2-12-29-18/h2,4-6,12-13,16H,1,3,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDZEYQAFVKTKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone typically involves multiple steps:
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Formation of the Fluorobenzo[d]thiazole Intermediate
- Starting with 2-aminobenzenethiol, the compound is reacted with fluorobenzoyl chloride under basic conditions to form 6-fluorobenzo[d]thiazole.
- Reaction conditions: Use of a base such as triethylamine in an inert solvent like dichloromethane at low temperatures (0-5°C).
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Piperazine Coupling
- The 6-fluorobenzo[d]thiazole is then coupled with piperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
- Reaction conditions: Room temperature in a solvent like DMF (dimethylformamide).
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Formation of the Thiophen-2-ylsulfonyl Pyrrolidine Intermediate
- Thiophen-2-ylsulfonyl chloride is reacted with pyrrolidine to form the thiophen-2-ylsulfonyl pyrrolidine intermediate.
- Reaction conditions: Use of a base such as pyridine in an inert solvent like dichloromethane.
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Final Coupling
- The piperazine derivative is then coupled with the thiophen-2-ylsulfonyl pyrrolidine intermediate using a coupling agent like DCC (dicyclohexylcarbodiimide).
- Reaction conditions: Room temperature in a solvent like dichloromethane.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Synthesis: Using robotic systems to handle multiple steps and reduce human error.
Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophen-2-ylsulfonyl group.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
-
Reduction
- Reduction can occur at the carbonyl group, converting it to an alcohol.
- Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
-
Substitution
- Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Research has indicated that compounds with similar structural frameworks exhibit various pharmacological effects, including:
-
Anticancer Activity : Several derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds derived from piperazine and benzothiazole have been evaluated for their cytotoxic effects against various cancer cell lines using assays like MTT.
Compound Name Target Cell Line IC50 Value (µM) Example A HeLa 11.34 Example B MCF-7 11.21 - Antimicrobial Properties : The compound's structural characteristics suggest potential efficacy against bacterial and fungal infections. Studies have highlighted similar compounds' effectiveness in inhibiting microbial growth.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine or benzothiazole rings can significantly impact potency and selectivity. For example:
- Substitutions at specific positions on the benzothiazole ring have been correlated with enhanced COX inhibition, indicating a potential pathway for anti-inflammatory applications.
Case Studies
Several studies have documented the biological evaluation of compounds related to (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone:
- Anti-inflammatory Activity : A study evaluated a series of derivatives for their COX inhibition properties, revealing that certain modifications led to significant reductions in inflammation markers.
- Cytotoxicity Assessments : In vitro studies using various cancer cell lines demonstrated that specific derivatives exhibited potent cytotoxic effects, warranting further investigation into their mechanisms of action.
Mechanism of Action
The mechanism of action of (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) for anti-inflammatory effects, bacterial enzymes for antimicrobial activity, and cancer cell receptors for anticancer effects.
Pathways Involved: Inhibition of COX enzymes to reduce inflammation, disruption of bacterial cell wall synthesis, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining fluorinated benzothiazole, piperazine, and sulfonated pyrrolidine elements. Below is a comparative analysis with structurally related molecules:
Core Piperazine Derivatives
- Compound MK41 (4-(thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one): Structural Differences: Replaces the fluorobenzo[d]thiazole with a trifluoromethylphenyl group and uses a butanone linker instead of pyrrolidin-2-ylmethanone. Synthetic Yield: 82% (via HOBt/TBTU coupling), suggesting comparable synthetic feasibility to the target compound .
- Compound MK47 (2-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone): Structural Differences: Features an ethanone linker and lacks the pyrrolidine sulfonyl group.
Sulfonamide and Thiophene Derivatives
- Compound 21 (thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone): Structural Differences: Uses a simple thiophene sulfonyl group without the pyrrolidine ring. Functional Impact: Absence of the pyrrolidine sulfonyl moiety may decrease hydrogen-bonding capacity and alter pharmacokinetic profiles .
Fluorinated Heterocycles
- Fluorobenzo[d]thiazole vs. Pyridyl or pyrazolyl groups (e.g., in MK45) may provide better solubility but lower metabolic stability due to reduced fluorine content .
Pharmacological and Physicochemical Data Comparison
<sup>†</sup>Predicted using fragment-based methods; experimental data unavailable for the target compound.
Key Research Findings and Implications
Target Selectivity : The pyrrolidine sulfonyl group could confer selectivity for sulfonamide-binding enzymes (e.g., carbonic anhydrase) over piperazine-based CNS targets, distinguishing it from MK41/MK47 .
Solubility Challenges : High logP values (predicted >3) suggest solubility limitations, a common issue with fluorinated and sulfonylated compounds. This contrasts with pyrazolyl derivatives (e.g., compound 5 in ), which exhibit improved aqueous solubility .
Biological Activity
The compound (4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a synthetic organic molecule with potential therapeutic applications. Its complex structure, which includes a piperazine ring, a fluorobenzo[d]thiazole moiety, and a thiophenesulfonyl group, suggests diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.
Structural Overview
The molecular formula of the compound is with a molecular weight of 426.5 g/mol. The presence of multiple functional groups enhances its potential for interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 426.5 g/mol |
| CAS Number | 1214820-59-3 |
The compound's mechanism of action is likely multifaceted due to its structural components. The fluorobenzo[d]thiazole moiety may interact with specific protein active sites, while the piperazine and thiophenesulfonyl groups can enhance binding affinity and specificity to various biological targets. This interaction can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Anticancer Properties
Recent studies have shown that compounds with similar structural features exhibit significant anticancer activity. For instance, benzothiazole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including A431 (skin), A549 (lung), and H1299 (lung) cells . The compound's ability to promote apoptosis and arrest the cell cycle at low concentrations suggests its potential as an anticancer agent.
Antimicrobial Activity
Benzothiazole derivatives have also demonstrated antimicrobial properties against a range of pathogens. Compounds structurally similar to our target compound have shown effectiveness against bacteria and fungi, indicating that the presence of the benzothiazole ring may contribute to these activities .
Neuroprotective Effects
Research indicates that similar compounds can exhibit neuroprotective effects by scavenging reactive oxygen species (ROS) and modulating ion channel activity in neuronal cells . This suggests potential applications in treating neurodegenerative diseases.
Case Studies
- Benzothiazole Derivatives in Cancer Research :
- Antimicrobial Activity Assessment :
Future Directions
Given the promising biological activities associated with similar compounds, further research is warranted to explore:
- In Vivo Studies : To validate the efficacy and safety profile of this compound.
- Mechanistic Studies : To elucidate the specific molecular targets and pathways influenced by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
